Calcium tungsten oxid
Description
Properties
CAS No. |
12789-67-2 |
|---|---|
Molecular Formula |
CaOW |
Molecular Weight |
239.92 g/mol |
InChI |
InChI=1S/Ca.O.W |
InChI Key |
WDHFKFCRZIUOGG-UHFFFAOYSA-N |
Canonical SMILES |
O=[W].[Ca] |
Origin of Product |
United States |
Crystallography and Structural Engineering of Calcium Tungsten Oxide
Crystal Structure and Polymorphism of CaWO₄
Tetragonal Scheelite Structure (I4₁/a Space Group)
Under ambient conditions, calcium tungsten oxide crystallizes in the tetragonal scheelite structure, which is characterized by the I4₁/a space group. aip.orgresearchgate.net This structure is a defining feature of CaWO₄ and a large family of related ABX₄ compounds. aip.orgupv.es The unit cell of this structure contains four molecules of CaWO₄. researchgate.net The arrangement consists of alternating layers of [CaO₈] polyhedra and [WO₄] tetrahedra, creating a stable three-dimensional network.
Coordination Environments: [CaO₈] Deltahedral and [WO₄] Tetrahedral Clusters
The scheelite structure is distinguished by the specific coordination of its constituent ions. Each calcium ion (Ca²⁺) is surrounded by eight oxygen atoms, forming a deltahedral or distorted square antiprismatic geometry. In this [CaO₈] cluster, there are two distinct Ca-O bond lengths, with four shorter bonds and four longer bonds, reflecting the distorted coordination environment. materialsproject.org
The tungsten ion (W⁶⁺) is located at the center of a tetrahedral cluster, bonded to four oxygen atoms ([WO₄]²⁻). materialsproject.org These isolated [WO₄] tetrahedra are a hallmark of the scheelite structure and are compressed along the c-axis. researchgate.net All W-O bonds within this tetrahedron are equivalent in length under normal conditions. materialsproject.org
Atomic Positions and Lattice Parameter Refinements
The precise atomic positions within the CaWO₄ unit cell have been determined through techniques like X-ray and neutron diffraction. materialsproject.orgaip.org Rietveld refinements of diffraction data have been instrumental in determining lattice parameters and the coordinates of each atom. aip.orgrsc.org These studies reveal that while the calcium and tungsten ions occupy fixed positions, the oxygen atoms can have varied positions within the [WO₄] clusters, indicating the presence of lattice distortions. rsc.org
The lattice parameters for the tetragonal unit cell of CaWO₄ at ambient conditions are approximately a = 5.24 Å to 5.26 Å and c = 11.35 Å to 11.40 Å. aip.orgmaterialsproject.org
| Parameter | Value (Å) | Source |
|---|---|---|
| a | 5.25 | |
| c | 11.40 | |
| a | 5.26 | materialsproject.org |
| c | 11.35 | materialsproject.org |
| a | 5.24 | aip.org |
| c | 11.37 | aip.org |
Pressure-Induced Structural Transformations in Calcium Tungstate (B81510)
When subjected to high pressure, calcium tungstate undergoes reversible structural phase transitions. upv.esupv.es At approximately 10-11.3 GPa, CaWO₄ transforms from the tetragonal scheelite structure to a monoclinic fergusonite structure. upv.esarxiv.org Further increases in pressure can lead to a transition to the monoclinic wolframite (B13744602) structure (space group P2/c). upv.es These transformations are driven by the compression of the unit cell, which is anisotropic, with the c-axis being more compressible than the a-axis. The transition to the wolframite structure involves a change in the cation coordination from [8-4] in scheelite to [6-6]. upv.es
Defect Structures and Lattice Distortions in CaWO₄ Crystals
The ideal crystal lattice of CaWO₄ can be disrupted by various defects and distortions, which in turn influence its properties.
Impurity-Induced Lattice Perturbations
The introduction of impurity ions into the calcium tungsten oxide (CaWO₄) crystal lattice is a widely employed strategy to tailor its physical properties, particularly its luminescence. However, the incorporation of these dopants invariably induces localized and sometimes widespread perturbations in the crystal structure. These disturbances arise primarily from differences in ionic radii and charge states between the dopant and the substituted host ion (Ca²⁺).
The scheelite structure of CaWO₄, with its tetragonal crystal system, provides specific sites for cation substitution. When dopant ions, especially trivalent lanthanide ions (Ln³⁺), are introduced, they typically replace the Ca²⁺ ions. This substitution leads to measurable changes in the lattice parameters. For instance, doping with terbium (Tb³⁺) and europium (Eu³⁺) has been shown to increase the lattice spacing. mdpi.comresearchgate.net This expansion is attributed to the larger ionic radii of these rare-earth ions compared to Ca²⁺. mdpi.comresearchgate.net
A study on rare-earth doped CaWO₄ synthesized at low temperatures observed a distinct change in the lattice spacing for the (112) crystal plane. While pure CaWO₄ exhibited a d-spacing of 0.277 nm, this value increased to 0.298 nm for Tb³⁺-doped samples and 0.279 nm for Eu³⁺-doped samples. mdpi.com This lattice expansion is a direct consequence of accommodating the larger dopant ions within the host crystal structure.
Beyond simple lattice expansion, the method of synthesis and the nature of the dopants can lead to more complex structural changes. In hydrothermally synthesized CaWO₄ nanocrystals co-doped with Eu³⁺ and K⁺, the high-oxidation-state Eu³⁺ ions were found to occupy two different sites within the lattice. acs.org This leads to a variation in the local symmetry for the europium ions, changing it from the original S₄ point group to a C₂ᵥ point group. acs.org This incorporation of a higher-valence ion also necessitates charge compensation mechanisms, which can include the creation of cation vacancies (represented as □), further distorting the lattice. acs.org
Similarly, doping with lanthanum (La³⁺) has been noted not just for its impact on luminescent properties but also for its effect on the structural integrity of the crystal. La-doping has been shown to effectively reduce deep trapping centers within the CaWO₄ crystal, enhancing its radiation hardness. capes.gov.brresearchgate.net While the primary effect is electronic, these changes are rooted in the structural modifications induced by the La³⁺ ions altering the local environment within the lattice. The substitution of Pb²⁺ for Ca²⁺ has also been studied, with EPR analysis indicating the formation of a shallow hole state shared between the Pb 6s orbital and the O 2p ligands, a direct consequence of the impurity's integration into the host structure. wfu.edu
The following table summarizes the observed changes in lattice spacing upon doping with specific rare-earth elements:
| Dopant Ion | Ionic Radius (Å) | Host Ion | Ionic Radius (Å) | Lattice Spacing d(112) (nm) | Reference |
| None (Pure CaWO₄) | - | Ca²⁺ | 1.12 | 0.277 | mdpi.com |
| Terbium (Tb³⁺) | 0.92 | Ca²⁺ | 1.12 | 0.298 | mdpi.com |
| Europium (Eu³⁺) | 0.95 | Ca²⁺ | 1.12 | 0.279 | mdpi.com |
Note: Ionic radii can vary based on coordination number. The values presented are for illustrative comparison.
Computational Crystallography and Theoretical Structure Prediction for Calcium Tungstate
Computational methods, particularly those based on density functional theory (DFT), have become indispensable tools for predicting and understanding the crystallographic and electronic properties of calcium tungsten oxide. researchgate.netrsc.org These first-principles calculations allow for the theoretical determination of structural parameters, electronic band structures, and optical properties, often with a high degree of accuracy that complements experimental findings. researchgate.net
Numerous studies have employed DFT to model the scheelite structure of CaWO₄. These calculations can optimize the crystal structure to find its lowest energy state, yielding theoretical lattice parameters that are in close agreement with experimental data obtained from techniques like X-ray diffraction. researchgate.netmaterialsproject.org For example, the Materials Project, which uses high-throughput DFT calculations, reports a predicted tetragonal structure for CaWO₄ (space group I4₁/a) with specific calculated lattice constants and bond lengths. materialsproject.org A machine-generated description based on these calculations indicates that Ca²⁺ is bonded to eight O²⁻ atoms with two distinct bond lengths (four at 2.44 Å and four at 2.47 Å), while W⁶⁺ is in a tetrahedral coordination with four O²⁻ atoms at a bond length of 1.80 Å. materialsproject.org
One of the challenges in DFT calculations for materials like CaWO₄ is the accurate prediction of the electronic band gap (Eg). Standard DFT approximations often underestimate this value. To overcome this, methods such as DFT+U are employed, which introduce a Hubbard parameter (U) to better account for on-site Coulombic interactions of localized electrons, particularly the d-orbitals of tungsten and p-orbitals of oxygen. jetir.org By applying the Hubbard U parameter, a more accurate band gap can be obtained, with one study finding a corrected value of 4.38 eV, which aligns well with the experimental UV-Vis data of 4.33 eV. jetir.org
Theoretical calculations are also crucial for studying the effects of defects, such as impurities and vacancies, on the crystal structure and electronic properties. wfu.edu Supercell models, where the unit cell is repeated multiple times, are used to simulate a crystal with a specific concentration of defects. This approach has been used to study the impact of lead impurities in CaWO₄, providing insights into the electronic states that are difficult to probe experimentally. wfu.edu
The table below presents a comparison of crystallographic data for CaWO₄ from experimental measurements and theoretical calculations.
| Parameter | Experimental (XRD) | Theoretical (DFT - Materials Project) |
| Crystal System | Tetragonal | Tetragonal |
| Space Group | I4₁/a (88) | I4₁/a (88) |
| a (Å) | 5.243 | 5.246 |
| c (Å) | 11.376 | 11.381 |
| Volume (ų) | 312.55 | 313.13 |
| Ca-O Bond Lengths (Å) | - | 2.44 (x4), 2.47 (x4) |
| W-O Bond Lengths (Å) | - | 1.80 (x4) |
Sources: materialsproject.orgscispace.com
These computational models provide a powerful predictive framework, enabling the targeted design of CaWO₄-based materials with specific structural and functional properties. The synergy between theoretical prediction and experimental validation continues to advance the field of crystallographic engineering. rsc.org
Synthesis Methodologies and Nanostructure Fabrication of Calcium Tungsten Oxide
Wet-Chemistry Synthesis Routes for CaWO₄
Calcium tungsten oxide (CaWO₄), also known as calcium tungstate (B81510), is a compound with significant applications in materials science. Various wet-chemistry methods have been developed for the synthesis of CaWO₄, particularly for the fabrication of nanostructures with controlled size and morphology. These methods offer advantages over traditional solid-state reactions, such as lower synthesis temperatures and better homogeneity of the final product.
Co-precipitation Techniques
Co-precipitation is a widely used, simple, and cost-effective method for synthesizing CaWO₄ nanoparticles. researchgate.net This technique involves the simultaneous precipitation of calcium and tungsten precursors from a solution. Typically, aqueous solutions of a soluble calcium salt, such as calcium nitrate (B79036) (Ca(NO₃)₂), and a soluble tungstate salt, like sodium tungstate (Na₂WO₄), are mixed under controlled conditions. The reaction leads to the formation of an insoluble CaWO₄ precipitate.
The properties of the resulting CaWO₄ nanoparticles, including their size, morphology, and crystallinity, are influenced by several reaction parameters such as pH, temperature, precursor concentration, and the presence of surfactants or capping agents. For instance, adjusting the pH of the solution can control the nucleation and growth rates of the particles. The use of surfactants can prevent particle agglomeration and help in controlling the shape of the nanostructures.
Hydrothermal and Microwave-Assisted Hydrothermal Synthesis
The hydrothermal method is a versatile technique for synthesizing crystalline CaWO₄ nanostructures. rsc.org This process involves a chemical reaction in an aqueous solution above ambient temperature and pressure in a sealed vessel called an autoclave. The elevated temperature and pressure facilitate the dissolution of reactants and the crystallization of the product. This method allows for excellent control over the size, shape, and crystallinity of the CaWO₄ nanoparticles by tuning parameters like reaction temperature, time, pH, and the use of structure-directing agents. rsc.org For example, novel shuttle-like CaWO₄ hierarchical nanostructures have been synthesized using a poly(diallyldimethylammonium chloride) (PDDA)-assisted hydrothermal route. rsc.org
A significant advancement in this area is the microwave-assisted hydrothermal (MAH) method. arxiv.org This approach utilizes microwave radiation to rapidly heat the reaction mixture, leading to a much shorter synthesis time compared to conventional hydrothermal methods. arxiv.orgresearchgate.net The MAH method is known for its energy efficiency and ability to produce well-crystallized CaWO₄ nanoparticles in a matter of minutes. researchgate.net The reaction time in the MAH synthesis plays a crucial role in controlling the morphology and crystallinity of the CaWO₄ crystals. researchgate.net
Solvothermal and Sonochemical Methods
The solvothermal method is similar to the hydrothermal method, but it uses a non-aqueous solvent instead of water. researchgate.net This allows for a wider range of reaction temperatures and pressures, and the choice of solvent can influence the morphology and properties of the synthesized CaWO₄ nanoparticles. For instance, using ethylene (B1197577) glycol as a solvent can lead to the formation of spherical CaWO₄ nanoparticles, while polyethylene (B3416737) glycol can produce nanorods. researchgate.net
The sonochemical method utilizes high-intensity ultrasound to induce chemical reactions. cdmf.org.br The process of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—creates localized hot spots with extremely high temperatures and pressures. cdmf.org.br These conditions facilitate the rapid formation of CaWO₄ nanoparticles. cdmf.org.br The sonochemical method is known for its simplicity, low cost, and ability to produce small, well-dispersed nanoparticles. researchgate.netcdmf.org.br For example, CaWO₄ nanoparticles with average diameters ranging from approximately 16 to 72 nm have been synthesized using this technique. cdmf.org.br
Polymeric Precursor Method
The polymeric precursor method, often referred to as the Pechini method, is a sol-gel based technique used to synthesize homogeneous, multi-component oxide materials. unit.noresearchgate.net In this method, metal cations are chelated by a hydroxycarboxylic acid, such as citric acid, in an aqueous solution. unit.no A polyhydroxy alcohol, like ethylene glycol, is then added, and upon heating, a polyesterification reaction occurs, forming a polymeric resin. unit.no This process traps the metal cations in a homogeneous, cross-linked polymer network, preventing their segregation. unit.no Subsequent calcination of the resin at high temperatures burns off the organic components, leaving behind a fine, crystalline oxide powder. unit.no
This method has been successfully used to synthesize CaWO₄ powders with controlled stoichiometry and high purity. researchgate.netresearchgate.net The modified Pechini method, which uses aqueous solutions as precursors, has become particularly popular due to its simplicity and versatility. unit.no The properties of the final CaWO₄ product, such as crystallite size, can be controlled by adjusting the calcination temperature and duration. researchgate.net
Microemulsion Synthesis
Microemulsion synthesis is a technique used to create nanoparticles with a high degree of control over their size and shape. researchgate.netnih.gov This method utilizes a thermodynamically stable, isotropic dispersion of two immiscible liquids, typically water and oil, stabilized by a surfactant. researchgate.net In the case of CaWO₄ synthesis, water-in-oil microemulsions are commonly employed, where nanosized water droplets are dispersed in a continuous oil phase. nih.gov These water droplets act as nanoreactors for the precipitation of CaWO₄. researchgate.netresearchgate.net
The size of the resulting nanoparticles is primarily determined by the size of the water droplets, which can be controlled by adjusting the water-to-surfactant molar ratio. researchgate.net By mixing two microemulsions, one containing the calcium precursor and the other containing the tungstate precursor, the reactants come into contact within the nanoreactors, leading to the formation of CaWO₄ nanoparticles. This method allows for the synthesis of monodispersed nanoparticles with a narrow size distribution. researchgate.net
Green Synthesis Approaches (e.g., Biogenic Calcium Sources)
Green synthesis has emerged as an eco-friendly and cost-effective alternative for producing nanoparticles. ijera.com This approach utilizes natural resources and non-toxic materials to minimize environmental impact. ijera.com In the context of CaWO₄ synthesis, green methods often involve the use of plant extracts or biogenic sources of calcium. researchgate.netnih.gov
For instance, extracts from plants like Citrullus colocynthis or Crescentia cujete have been used as reducing and capping agents in the synthesis of calcium oxide nanoparticles. nih.govmdpi.com A notable green approach for CaWO₄ synthesis involves using eggshells as a biogenic source of calcium. researchgate.net This method is not only environmentally friendly but also provides an economical alternative to conventional calcium sources. researchgate.net The resulting CaWO₄ nanoparticles have shown high purity and desirable optical properties. researchgate.net
Data Tables
Table 1: Comparison of Wet-Chemistry Synthesis Methods for CaWO₄
| Synthesis Method | Key Features | Typical Particle Size | Advantages | Disadvantages |
|---|---|---|---|---|
| Co-precipitation | Simple, rapid, and low-cost. researchgate.net | Varies, can be in the nanometer range. | Scalable, good for producing large quantities. | Can lead to agglomeration, less control over morphology. |
| Hydrothermal | Uses water as a solvent at high temperature and pressure. rsc.org | Nanometers to micrometers. rsc.org | High crystallinity, good control over morphology. rsc.org | Requires high pressure equipment, longer reaction times. |
| Microwave-Assisted Hydrothermal | Rapid heating using microwaves. researchgate.net | Nanocrystals. researchgate.net | Very fast reaction times, energy efficient. arxiv.orgresearchgate.net | May require specialized microwave reactors. |
| Solvothermal | Uses non-aqueous solvents. researchgate.net | Nanorods, spherical nanoparticles. researchgate.net | Control over morphology through solvent choice. researchgate.net | Use of organic solvents can be a concern. |
| Sonochemical | Utilizes high-intensity ultrasound. cdmf.org.br | 16-72 nm. cdmf.org.br | Fast, produces small and well-dispersed particles. cdmf.org.br | Can have issues with scalability. |
| Polymeric Precursor (Pechini) | Forms a polymeric resin to ensure homogeneity. unit.no | 15-30 nm. researchgate.net | Excellent stoichiometry control, high purity. researchgate.netresearchgate.net | Requires a high-temperature calcination step. unit.no |
| Microemulsion | Uses water-in-oil microemulsions as nanoreactors. researchgate.net | Highly controlled, narrow size distribution. researchgate.net | Precise control over particle size. researchgate.netresearchgate.net | Can be complex, involves multiple components. |
| Green Synthesis | Uses natural materials like plant extracts or eggshells. ijera.comresearchgate.net | ~13 nm (using eggshells). researchgate.net | Eco-friendly, low-cost. ijera.comresearchgate.net | Variability in natural precursors can affect reproducibility. |
Table 2: Compound Names Mentioned in the Article
| Compound Name | Chemical Formula |
|---|---|
| Calcium Tungsten Oxide (Calcium Tungstate) | CaWO₄ |
| Calcium Nitrate | Ca(NO₃)₂ |
| Sodium Tungstate | Na₂WO₄ |
| Poly(diallyldimethylammonium chloride) | (C₈H₁₆ClN)n |
| Ethylene Glycol | C₂H₆O₂ |
| Polyethylene Glycol | (C₂H₄O)n H₂O |
| Citric Acid | C₆H₈O₇ |
| Calcium Oxide | CaO |
| Citrullus colocynthis extract | N/A |
Solid-State and High-Energy Synthesis of CaWO₄
Conventional synthesis routes for producing bulk calcium tungstate often involve high temperatures and energetic processes to facilitate the reaction between solid precursors.
The solid-state reaction method is a traditional and straightforward technique for preparing polycrystalline CaWO₄. This method typically involves the intimate mixing of stoichiometric amounts of precursor powders, such as calcium carbonate (CaCO₃) and tungsten trioxide (WO₃), followed by high-temperature calcination. csic.esijcce.ac.ir The reaction proceeds through the diffusion of ions at elevated temperatures, leading to the formation of the desired CaWO₄ phase. ijcce.ac.ir
Key parameters in the solid-state synthesis of CaWO₄ include the purity of the starting materials, the homogeneity of the mixture, the calcination temperature, and the reaction duration. For instance, CaWO₄ can be synthesized by heating a mixture of CaCO₃ and WO₃ at temperatures around 900°C for several hours. researchgate.net While effective for producing bulk powders, this method often yields particles with large and irregular sizes and may require repeated grinding and heating cycles to ensure a complete reaction. researchgate.netresearchgate.net
Table 1: Parameters in Solid-State Synthesis of CaWO₄
| Starting Materials | Calcination Temperature (°C) | Reaction Time (hours) | Resulting Product | Reference |
| CaCO₃ and WO₃ | 900 | 12 | CaWO₄ powder | researchgate.net |
| V₂O₅ and CaCO₃ | 827-877 | 5 (x3) | Ca₃V₂O₈ | csic.es |
| SnCl₄·5H₂O and CaCl₂ | 400 | 4 | CaSnO₃ nanopowder | ijcce.ac.ir |
Mechanochemical synthesis is a high-energy ball milling process that utilizes mechanical energy to induce chemical reactions and phase transformations at room temperature. researchgate.net This technique offers a rapid and energy-efficient alternative to conventional solid-state reactions for the synthesis of CaWO₄ nanoparticles. researchgate.netresearchgate.net The process involves milling precursor powders, such as calcium oxide (CaO) or calcium chloride (CaCl₂) and tungsten trioxide (WO₃), in a high-energy mill. The intense mechanical forces generated during milling lead to particle size reduction, increased surface area, and the formation of defects, which collectively promote the chemical reaction.
The phase formation of CaWO₄ via mechanochemical synthesis is dependent on the milling speed and duration. For example, the tetragonal CaWO₄ phase can be achieved after 1 hour of milling at a speed of 850 rpm, while a longer time of 5 hours is required at a lower speed of 500 rpm. researchgate.netresearchgate.net This method allows for the synthesis of nanocrystalline CaWO₄ with small crystallite sizes. researchgate.net
The Czochralski technique is a widely used method for growing large, high-quality single crystals of various materials, including CaWO₄. researchgate.netwikipedia.org This process involves melting the raw CaWO₄ material in a crucible and then slowly pulling a seed crystal from the melt. jiwaji.eduyoutube.com As the seed is withdrawn and rotated, the molten material solidifies onto it, replicating the crystal structure of the seed and resulting in a large, cylindrical single crystal, also known as a boule. youtube.comlintoncrystal.com
The growth of high-quality CaWO₄ single crystals using the Czochralski method requires precise control over several parameters, including the temperature gradients, pulling rate, and rotation speed. researchgate.netlintoncrystal.com For instance, CaWO₄ single crystals have been successfully grown from a melt in air with a crystal growth rate of 6.7 mm/h. researchgate.net This technique is crucial for applications that demand large, defect-free crystals with excellent optical properties. researchgate.netwikipedia.org
Advanced Fabrication of CaWO₄ Nanostructures
The development of nanostructured CaWO₄ has opened up new possibilities for its application. Various wet-chemical methods have been employed to fabricate CaWO₄ with controlled morphologies and sizes at the nanoscale.
The morphology of CaWO₄ nanostructures can be tailored to achieve desired properties. Different shapes have been successfully synthesized through various methods:
Nanoparticles: CaWO₄ nanoparticles can be synthesized using methods like co-precipitation, hydrothermal, and sonochemical techniques. cdmf.org.brmdpi.comnih.gov For instance, nearly spherical nanoparticles with sizes around 20 nm have been produced via a molten salt method at 200°C. capes.gov.br The sonochemical method has been used to produce agglomerated nanoparticles with mean diameters ranging from approximately 17 to 72 nm. cdmf.org.br Hydrothermal synthesis at 160°C can yield microspheres composed of polyhedral nanoparticles with an average diameter of 45 nm. nih.gov
Nanorods: Elongated structures like nanorods can be obtained through solvothermal methods. capes.gov.br The use of specific organic additives, such as polyethylene glycol (PEG-200), in a solvothermal process at 180°C and pH 9 for 14 hours has been shown to produce crystalline CaWO₄ nanorods. capes.gov.br
Spindle-like Microcrystals: Spindle-like morphologies have been synthesized using a sonochemical process assisted by polyvinylpyrrolidone (B124986) (PVP). osti.gov These spindles can have an average diameter of 150 nm and a length of 500 nm. osti.gov
Hierarchical Structures: Complex, hierarchical structures, such as microspheres composed of smaller nanostructures, have been fabricated through hydrothermal and micro-emulsion methods. rsc.orgeurekaselect.comworldscientific.com For example, shuttle-like hierarchical nanostructures have been synthesized via a poly(diallyldimethylammonium chloride) (PDDA)-assisted hydrothermal route. rsc.org Monodispersed hierarchical microspheres assembled from nanoparticles have also been created using a template-free hydrothermal method with sodium phosphate (B84403) dodecahydrate as a structure-directing agent. eurekaselect.combenthamdirect.com
The final morphology and properties of CaWO₄ nanostructures are highly dependent on the synthesis conditions. The careful control of these parameters is essential for achieving the desired outcome. cdmf.org.brmdpi.comresearchgate.net
Reaction Time and Temperature: These two parameters are critical in controlling the crystallinity and morphology of the product. researchgate.netrsc.org In hydrothermal synthesis, increasing the reaction temperature generally leads to higher crystallinity and larger particle sizes. researchgate.net For example, in a microwave-assisted synthesis, the reaction time was found to be a key factor in controlling the morphology and crystallinity of CaWO₄ crystals. researchgate.netresearchgate.net
pH: The pH of the reaction medium significantly influences the morphology of the resulting CaWO₄. For instance, in a hydrothermal synthesis, different pH values can lead to different hierarchical structures. rsc.org The optimal pH for the degradation of certain dyes using CaWO₄ photocatalysts has also been shown to be specific, highlighting the role of pH in surface properties. mdpi.com
Reagent Concentration: The concentration of the precursors can affect the morphology of the final product. Studies have shown that varying the concentration of reactants in hydrothermal synthesis can systematically alter the morphology of CaWO₄ nanostructures. rsc.orgresearchgate.net For example, adjusting the tungsten precursor concentration can tune the morphology from hollow urchins to nanowires. rsc.org
Organic Additives: The use of surfactants and other organic additives plays a crucial role in controlling the size and shape of CaWO₄ nanostructures. mdpi.comacs.orgresearchgate.net Additives like polyvinylpyrrolidone (PVP), polyethylene glycol (PEG), and citric acid can act as capping agents or structure-directing agents. nih.govcapes.gov.brosti.gov For example, citric acid has been used as a capping agent to control the grain size in hydrothermal synthesis. nih.gov The synergistic effect of surfactants and inorganic salts has been proposed as the mechanism for the formation of hierarchical mono-disperse microspheres. worldscientific.com
Table 2: Influence of Synthesis Parameters on CaWO₄ Nanostructure Morphology
| Synthesis Method | Parameter | Variation | Resulting Morphology | Reference |
| Hydrothermal | Temperature | 100-160°C | Nanoparticles with increasing crystallinity | researchgate.net |
| Hydrothermal | pH | Varied | Different hierarchical structures | rsc.org |
| Hydrothermal | Reagent Concentration | Varied | Tuned from hollow urchins to nanowires | rsc.org |
| Solvothermal | Organic Additive | PEG-200 | Crystalline nanorods | capes.gov.br |
| Sonochemical | Organic Additive | PVP | Spindle-like microcrystals | osti.gov |
| Microwave-assisted | Reaction Time | 5, 10, 15 min | Controlled morphology and crystallinity | researchgate.net |
Growth Mechanism Elucidation (e.g., Self-Assembly)
The formation of distinct calcium tungsten oxide nanostructures is not a random process but is governed by complex growth mechanisms. The interplay of various synthesis parameters gives rise to specific pathways through which initial crystallites evolve into well-defined nanoparticles, one-dimensional (1D) nanorods, or intricate three-dimensional (3D) hierarchical structures. Two prominent mechanisms that have been identified in the growth of calcium tungsten oxide are Ostwald ripening and self-assembly, which can sometimes be accompanied by oriented attachment.
Ostwald Ripening: The Driving Force for Hollow Structures
The formation of hollow calcium tungsten oxide microspheres is a classic example of a process driven by Ostwald ripening. This thermodynamically-driven phenomenon involves the growth of larger particles at the expense of smaller ones. In a typical hydrothermal synthesis, primary nanoparticles of calcium tungsten oxide initially form. Due to their higher surface energy, these smaller particles have a higher solubility than the larger ones. Consequently, the smaller particles gradually dissolve, and the constituent ions redeposit onto the surface of the larger, more stable particles.
The presence of certain surfactants, such as sodium dodecyl sulfate (B86663) (SDS), has been shown to be crucial in inducing and directing this process. mdpi.com The surfactant molecules can adsorb onto the surface of the initially formed nanoparticle aggregates, influencing their stability and the diffusion of ions. As the reaction proceeds, the interior of these aggregates, composed of smaller, less stable nanoparticles, dissolves and diffuses outwards to deposit on the outer shell, leading to the formation of a hollow core. mdpi.com The result is the creation of well-defined hollow microspheres with shells composed of numerous smaller nanoparticles. mdpi.com
Self-Assembly and Oriented Attachment: Building Blocks for Complex Architectures
The use of surfactants like cetyltrimethylammonium bromide (CTAB) can play a significant role in mediating self-assembly and oriented attachment. CTAB molecules can form micelles in the reaction solution, which can act as soft templates, directing the growth of the calcium tungsten oxide crystals in a particular dimension. For instance, in the hydrothermal synthesis of CaWO₄ nanorods, CTAB has been observed to facilitate the formation of rod-like structures. bvmbskkmkadegaon.edu.in The concentration of CTAB and the molar ratio of water to the surfactant are critical parameters that can influence the aspect ratio and uniformity of the resulting nanorods. bvmbskkmkadegaon.edu.in
Hierarchical structures, which are complex architectures built from smaller nanoscale components, are also formed through self-assembly processes. For instance, flower-like or dandelion-like microspheres composed of nanorods or nanosheets are a result of the hierarchical assembly of these primary building blocks. The initial formation of nanoparticles is followed by their organization into larger, more intricate patterns, often influenced by the reaction environment.
The elucidation of these growth mechanisms is crucial for the rational design and synthesis of calcium tungsten oxide nanostructures with tailored properties. By understanding how to manipulate these fundamental processes, researchers can gain precise control over the morphology and, consequently, the functional characteristics of this versatile material.
Research Findings on Synthesis and Morphology
Detailed research has demonstrated a strong correlation between the synthesis method, the reaction parameters, and the resulting morphology of calcium tungsten oxide nanostructures.
The data clearly indicates that by carefully selecting the synthesis method and tuning the reaction conditions, a wide array of calcium tungsten oxide nanostructures can be fabricated. The hydrothermal method, in particular, offers significant flexibility in controlling the morphology through the use of surfactants and adjustment of temperature and reactant concentrations.
Electronic Structure and Spectroscopic Characterization of Calcium Tungsten Oxide
Electronic Band Structure Calculations for CaWO₄
The electronic properties of calcium tungsten oxide (CaWO₄), a material with a scheelite-type tetragonal structure, have been extensively investigated through theoretical calculations. researchgate.netrsc.org These studies provide fundamental insights into its optical and electrical characteristics.
Density Functional Theory (DFT) and Ab Initio Approaches
Density Functional Theory (DFT) has emerged as a powerful tool for modeling the electronic structure of CaWO₄. researchgate.netrsc.orgwfu.edu First-principles quantum mechanical calculations, often employing hybrid functionals like B3LYP, have been successfully used to evaluate the electronic properties of this material. researchgate.netrsc.org These ab initio methods provide a detailed description of the crystalline and electronic structures, showing good correlation with experimental data. researchgate.net The Linearized Augmented Plane Wave (LAPW) technique within the framework of DFT has also been a common method for these calculations. wfu.edu Such computational approaches are crucial for understanding the influence of structural parameters on the electronic band structure. researchgate.netjetir.org The application of a Hubbard U parameter in DFT calculations has been shown to improve the accuracy of the band gap prediction by accounting for electron localization. jetir.org
Direct Band Gap Analysis and Energy States (Valence and Conduction Bands)
Calcium tungsten oxide is a wide band-gap semiconductor. jetir.org Theoretical calculations and experimental data indicate that CaWO₄ possesses a direct band gap, with the valence band maximum and conduction band minimum located at the Γ point (the center) of the Brillouin zone. researchgate.netaps.org The value of this band gap has been reported to be in the range of 4.1 to 5.8 eV, depending on the sample form (bulk, nanoparticle, or film). jetir.orgmdpi.com
The valence band is primarily formed by the 2p orbitals of oxygen atoms. aps.orgsmolecule.com It can be further divided into two main regions: a lower energy region corresponding to σ bonding interactions and a higher energy region associated with π non-bonding interactions between oxygen and tungsten. wfu.edu
The conduction band is predominantly composed of the 5d orbitals of tungsten. aps.orgsmolecule.com Similar to the valence band, the conduction band is also split into two groups. The lower conduction bands are mainly derived from the tungsten 5d "e" states, while the upper conduction bands have significant contributions from the tungsten 5d "t₂" states and also show strong Ca 3d character at higher energies. wfu.edu The fundamental optical absorption in CaWO₄ corresponds to the electronic transition from the O 2p valence band to the W 5d conduction band. smolecule.com
Role of Molecular Orbitals (WO₄²⁻, O 2p, W 5d)
The electronic structure of calcium tungsten oxide is fundamentally governed by the tungstate (B81510) molecular ion (WO₄²⁻). smolecule.com Within this tetrahedral complex, the tungsten 5d orbitals and oxygen 2p orbitals hybridize to form molecular orbitals that constitute the valence and conduction bands. smolecule.com
The tungsten 5d orbitals split into two sets in the tetrahedral crystal field: the doubly degenerate 'e' orbitals and the triply degenerate 't₂' orbitals. wfu.edusmolecule.com The valence band is dominated by bonding combinations of O 2p and W 5d orbitals, with the upper part of the valence band primarily having O 2p non-bonding character. wfu.edusmolecule.com Specifically, the top of the valence band is mainly composed of O 2p states. mdpi.com
The conduction band is formed by the corresponding antibonding orbitals. The bottom of the conduction band is primarily composed of the antibonding 'e' states derived from the W 5d orbitals. wfu.edusmolecule.com Higher energy transitions involve the 't₂' states. smolecule.com The interaction between the O 2p and W 5d orbitals is crucial in determining the electronic and optical properties of CaWO₄. smolecule.commdpi.com
Vibrational Spectroscopy of Calcium Tungstate
Vibrational spectroscopy techniques, namely Raman and Fourier Transform Infrared (FTIR) spectroscopy, are instrumental in characterizing the structural properties of calcium tungstate by probing its vibrational modes.
Raman Spectroscopy (WO₄ Vibrational Modes)
Raman spectroscopy of CaWO₄ reveals distinct vibrational modes associated with the tungstate (WO₄²⁻) tetrahedral units. researchgate.netresearchgate.net These vibrations are categorized into internal and external modes. researchgate.netrsc.org Internal modes correspond to the vibrations within the WO₄²⁻ tetrahedra, while external modes involve the motion of the Ca²⁺ cations against the rigid WO₄²⁻ anionic units. researchgate.netrsc.orgtandfonline.com
For a free WO₄²⁻ ion with ideal tetrahedral (Td) symmetry, four internal vibrational modes are expected: ν₁(A₁), ν₂(E), ν₃(F₂), and ν₄(F₂). lehigh.edu In the scheelite crystal structure of CaWO₄, the site symmetry is reduced, leading to a splitting of these modes. researchgate.net The Raman active modes are predicted by group theory to be 3Ag + 5Bg + 5Eg. rsc.org
The most intense Raman peak, observed around 911-912 cm⁻¹, is assigned to the symmetric stretching mode (ν₁) of the W-O bonds within the WO₄²⁻ tetrahedron. tandfonline.comresearchgate.net Other prominent Raman bands correspond to the asymmetric stretching (ν₃) and bending (ν₂, ν₄) modes of the tungstate group. tandfonline.comresearchgate.net The study of these Raman active phonons provides detailed information about the local structure and bonding within the crystal. researchgate.net
| Wavenumber (cm⁻¹) | Assignment | Symmetry | Reference |
|---|---|---|---|
| ~912 | ν₁ (Symmetric Stretch) | Ag | tandfonline.comresearchgate.net |
| ~835-838 | ν₃ (Asymmetric Stretch) | Bg | tandfonline.comresearchgate.net |
| ~797-798 | ν₃ (Asymmetric Stretch) | Eg | tandfonline.comresearchgate.net |
| ~400-403 | ν₄ (Bending) | Bg | tandfonline.comnih.gov |
| ~397 | ν₄ (Bending) | Eg | nih.gov |
| ~329-332 | ν₂ (Bending) | Ag, Bg | tandfonline.comresearchgate.net |
| ~281 | External Mode (Rotation) | Eg | researchgate.net |
| ~210-216 | External Mode (Rotation) | Ag | tandfonline.comresearchgate.net |
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy complements Raman spectroscopy by probing the infrared-active vibrational modes of CaWO₄. The absorption bands observed in the FTIR spectrum of calcium tungstate are primarily associated with the internal vibrations of the WO₄²⁻ tetrahedra. researchgate.net
For materials with a scheelite structure, group theory predicts eight infrared-active vibrational modes. researchgate.net The most prominent absorption bands in the FTIR spectrum of CaWO₄ are typically found in the 400-1000 cm⁻¹ region. researchgate.net A strong absorption band observed around 822-830 cm⁻¹ is attributed to the antisymmetric stretching vibration (ν₃) of the O-W-O bonds in the tungstate groups. researchgate.netresearchgate.net Another weaker absorption corresponding to the W-O bending vibration (ν₄) is found at lower wavenumbers, around 433-438.7 cm⁻¹. tandfonline.comresearchgate.net The presence of weak bands at higher wavenumbers (e.g., ~3425 cm⁻¹ and ~1615 cm⁻¹) are typically assigned to the stretching and bending vibrations of adsorbed water molecules (O-H and H-O-H), respectively. researchgate.net
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference |
|---|---|---|
| ~822-862 | ν₃ (Antisymmetric W-O Stretch) | researchgate.netacs.org |
| ~433-439 | ν₄ (W-O Bending) | tandfonline.comresearchgate.net |
| ~1615 | H-O-H Bending (adsorbed water) | researchgate.net |
| ~3425 | O-H Stretching (adsorbed water) | researchgate.net |
X-ray Absorption Spectroscopy for CaWO₄
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to investigate the local geometric and electronic structure of materials. uu.nlaps.org It is divided into two main regions: the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS). uu.nlresearchgate.net
XANES spectroscopy provides detailed information on the electronic properties, such as oxidation state and local coordination environment, of the absorbing atom. researchgate.nettaylorandfrancis.comdoi.org In Calcium Tungsten Oxide (CaWO₄), XANES studies are typically performed at the Tungsten L₃-edge to probe the local environment of the tungsten atoms. researchgate.netdragon.lv
The XANES spectrum of CaWO₄ is characterized by a prominent sharp peak at the absorption edge, often referred to as the "white line". researchgate.net This feature arises from the electronic transition of a core-level electron to an unoccupied state; specifically, for the W L₃-edge, it corresponds to a transition from the W 2p₃/₂ core level to an empty W 5d state. researchgate.net The characteristics of the XANES spectrum are highly sensitive to the symmetry of the tungsten site. For CaWO₄, which has a scheelite structure, the tungsten atoms are in a tetrahedral coordination environment ([WO₄]²⁻). dragon.lv This results in a distinct XANES spectrum that differs significantly from compounds where tungsten is in an octahedral environment, such as in Tungsten Trioxide (WO₃). researchgate.netlehigh.edu The technique is therefore a valuable tool for confirming the local coordination geometry of tungsten in the material. taylorandfrancis.com
The EXAFS region of the spectrum, which extends several hundred eV beyond the absorption edge, contains information about the local atomic structure around the absorbing element. uu.nlaps.org Analysis of the EXAFS signal can yield precise information on bond distances, coordination numbers, and the degree of local disorder. aps.orgosti.gov
For CaWO₄, analysis of the W L₃-edge EXAFS provides quantitative data on the geometry of the [WO₄]²⁻ tetrahedra and the arrangement of neighboring atoms. dragon.lv The oscillations in the spectrum are a result of the interference between the outgoing photoelectron wave and the waves backscattered from neighboring atoms. mpg.de Fourier analysis of the EXAFS signal allows for the determination of the distances to successive coordination shells.
Research findings based on experimental data and molecular dynamics simulations have elucidated the contributions from various coordination shells up to 6 Å from the central tungsten atom. dragon.lv These analyses confirm the short-range order and provide precise interatomic distances. The primary W-O bond length in the tetrahedral unit is approximately 1.80 Å. materialsproject.org The local structure also includes longer-range W-Ca distances. dragon.lv Studies have shown that the contribution of multiple-scattering effects to the total EXAFS signal in the scheelite structure of CaWO₄ is relatively small, typically around 10%. dragon.lv
Other Spectroscopic Techniques for CaWO₄ Characterization
UV-Visible (UV-Vis) absorption spectroscopy is a technique used to study the electronic transitions in a material and is commonly employed to determine the optical band gap (E_g). thermofisher.comyoutube.com The absorption of UV or visible light promotes an electron from the filled valence band to the empty conduction band. youtube.com For CaWO₄, the absorption spectrum typically shows a sharp absorption edge in the UV region, which is characteristic of a wide band gap semiconductor. mdpi.com
The onset of this absorption corresponds to the energy required to bridge the band gap. The precise value of the band gap can be determined from the absorption data using a Tauc plot analysis. researchgate.netyoutube.com Research has shown that the band gap of CaWO₄ can vary depending on factors such as the synthesis method, particle size, and crystallinity. Reported values range from approximately 3.45 eV to 5.36 eV. researchgate.netmdpi.comresearchgate.net For instance, nanoparticles of CaWO₄ prepared by a hydrothermal method at different temperatures exhibited band gaps ranging from 3.90 to 4.01 eV. researchgate.net
Reported Optical Band Gap (E_g) of CaWO₄
| Band Gap (eV) | Synthesis/Sample Type | Source |
|---|---|---|
| 3.45 | Nano-CaWO₄ via microemulsion | mdpi.com |
| 3.90 - 4.01 | Nanoparticles via hydrothermal method | researchgate.net |
| 4.3 | Nanoparticles via co-precipitation | researchgate.net |
| 5.36 | Solid-state reaction | researchgate.net |
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. caltech.edu When a sample is irradiated with X-rays, photoelectrons are emitted, and their kinetic energy is measured. The binding energy of these electrons is characteristic of the element and its oxidation state. caltech.edu
For CaWO₄, XPS analysis confirms the presence of Calcium (Ca), Tungsten (W), and Oxygen (O) on the sample surface. High-resolution spectra of the Ca 2p, W 4f, and O 1s core levels provide information about their chemical states. The W 4f spectrum typically shows a doublet (W 4f₇/₂ and W 4f₅/₂) corresponding to the +6 oxidation state of tungsten. researchgate.netresearchgate.net The Ca 2p spectrum also presents a doublet (Ca 2p₃/₂ and Ca 2p₁/₂) consistent with the +2 oxidation state of calcium. researchgate.netxpsdatabase.net The O 1s spectrum can often be fitted to components representing the W-O bonds in the tungstate anion. As CaWO₄ is an insulator, charge referencing, typically to the adventitious carbon C 1s peak, is necessary for accurate binding energy determination. xpsdatabase.net
Representative XPS Binding Energies for CaWO₄
| Core Level | Binding Energy (eV) | Source |
|---|---|---|
| Ca 2p₃/₂ | ~347.2 | xpsdatabase.net |
| W 4f₇/₂ | ~35.5 - 36.1 | researchgate.netresearchgate.net |
| W 4f₅/₂ | ~37.6 - 38.2 | researchgate.netresearchgate.net |
| O 1s | ~530.5 - 531.0 | researchgate.net |
Nuclear Magnetic Resonance (NMR) is a spectroscopic technique that probes the local magnetic fields around atomic nuclei, providing detailed information about the structure, dynamics, and chemical environment of a sample. aps.org While less common for simple inorganic solids compared to other techniques, specific isotopes can be powerful probes.
In the study of CaWO₄, ¹⁷O NMR has been utilized to investigate the local environment of oxygen atoms. arxiv.org Oxygen-17 is a challenging nucleus to study due to its very low natural abundance (0.037%) and its quadrupolar nature (spin I = 5/2), which leads to broad spectral lines. rsc.orgnih.gov In the scheelite crystal structure, all oxygen atoms are crystallographically equivalent. However, the interaction of the nuclear quadrupole moment with the local electric field gradient can lead to complex spectra with multiple resonances (a central transition and four satellite transitions). arxiv.org
Observing the ¹⁷O NMR signal in natural abundance CaWO₄ is difficult due to poor signal-to-noise and long nuclear relaxation times. arxiv.org To overcome these challenges, research, particularly in fields like direct dark matter detection, has focused on enriching CaWO₄ crystals with the ¹⁷O isotope. arxiv.org Such studies allow for a more detailed characterization of the oxygen sites and their interactions within the crystal lattice. arxiv.org
Electron Spin Resonance (ESR)
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful spectroscopic technique for characterizing paramagnetic species in materials. nih.gov In the context of calcium tungsten oxide (CaWO₄), ESR has been instrumental in identifying and characterizing intrinsic and extrinsic paramagnetic centers, including defects and impurity ions. These studies provide valuable insights into the electronic structure and local environment of these centers within the CaWO₄ lattice.
Detailed Research Findings
ESR studies of CaWO₄ have revealed the presence of various paramagnetic impurities, even in high-purity single crystals. Precision multi-mode microwave ESR spectroscopy has identified species such as gadolinium (Gd³⁺), iron (Fe³⁺), and other rare-earth ions at concentrations on the order of parts per billion. aip.orgresearchgate.net The high sensitivity of modern ESR techniques, such as those employing microwave photon counting, has enabled the detection of known impurities like Erbium (Er³⁺), Ytterbium (Yb³⁺), and Neodymium (Nd³⁺), as well as previously unknown paramagnetic species. arxiv.org
Iron (Fe³⁺) Impurities: Research has shown that Fe³⁺ ions can occupy interstitial sites within the CaWO₄ crystal structure. researchgate.net The ESR spectra of Fe³⁺ in CaWO₄ can be complex, with signals arising from Fe³⁺ in slightly different interstitial environments, both having predominantly rhombic crystal fields. researchgate.net An isotropic signal at a g-factor of approximately 4.3 is a characteristic feature attributed to Fe³⁺ in a site with tetragonal symmetry. researchgate.net The hyperfine interaction with the ⁵⁷Fe isotope has also been measured, providing further details about the electronic environment of the iron nucleus. researchgate.net
Rare-Earth Ion Dopants: ESR is a key tool for investigating the incorporation and local environment of rare-earth ions deliberately doped into CaWO₄ for applications in quantum information processing. paradim.org Studies on Gd³⁺-doped CaWO₄ have utilized ESR to determine the spin Hamiltonian parameters, which describe the interaction of the ion's spin with the crystal field. aip.org These parameters are crucial for understanding the energy level structure of the dopant ion. aip.org
In some cases, ESR scans of rare-earth-doped CaWO₄ have revealed unexpected signals, such as a sextet of peaks. paradim.org This has been tentatively attributed to the presence of W⁵⁺ ions, indicating a reduction from the expected W⁶⁺ state, rather than the intended rare-earth ion signals. paradim.orgaps.org This highlights the ability of ESR to detect subtle changes in the oxidation state of constituent ions.
Defect Centers: ESR is also sensitive to intrinsic lattice defects. For instance, in oxygen-deficient tungsten oxides, a sharp ESR signal can be observed, which is attributed to oxygen vacancies. researchgate.net While not specifically in CaWO₄, this demonstrates the utility of ESR in identifying and characterizing vacancy-related defects in tungstate materials.
Interactive Data Tables
The following tables summarize key ESR parameters reported for various paramagnetic centers in calcium tungsten oxide.
Table 1: ESR Parameters for Paramagnetic Ions in CaWO₄
| Paramagnetic Ion | g-factor (g) | Hyperfine Constant (A) | Measurement Conditions | Reference |
| Fe³⁺ | g ≈ 4.3 (isotropic) | X- and K-band frequencies | researchgate.net | |
| ⁵⁷Fe³⁺ | A' | = 13.4 ± 0.2 (10⁻⁴ cm⁻¹) | ||
| Gd³⁺ | gL = 1.99 | Multi-mode microwave ESR | aip.org | |
| Mn²⁺ | Single crystal, melt-grown | researchgate.net |
Table 2: Spin Hamiltonian Parameters for Gd³⁺ in CaWO₄
| Parameter | Value (GHz) |
| B₂⁰ | -9.215 x 10⁻¹ |
| B₄⁰ | -1.139 x 10⁻³ |
| B₄⁴ | -7.015 x 10⁻³ |
| B₆⁰ | 5.935 x 10⁻⁷ |
| B₆⁴ | 4.747 x 10⁻⁷ |
| Data from precision multi-mode microwave ESR spectroscopy. aip.org |
Luminescence Phenomena and Energy Transfer Mechanisms in Calcium Tungsten Oxide
Intrinsic Luminescence of CaWO₄
Undoped calcium tungstate (B81510) exhibits a characteristic broad, blue luminescence. This intrinsic emission is a result of complex electronic processes within the crystal lattice, primarily involving the tungstate group (WO₄²⁻).
The primary origin of the intrinsic blue emission in CaWO₄ is a self-activated process involving a charge transfer transition within the tetrahedral tungstate (WO₄²⁻) anionic groups. rsc.orgiaea.org Upon excitation with ultraviolet (UV) radiation, an electron is transferred from an oxygen (2p) orbital to a tungsten (5d) orbital. rsc.org This process can be represented as:
WO₄²⁻ + hν (excitation) → [WO₄²⁻]*
The excited state, [WO₄²⁻]*, then relaxes to the ground state by emitting a photon, resulting in a broad emission band centered around 415-420 nm. rsc.orgresearchgate.netnih.gov This emission is characteristic of the regular WO₄ centers in the crystal lattice. fibopt.ru
The excited state created by the charge transfer can be described as a molecular exciton (B1674681), where the electron and the hole (the vacancy left by the electron in the oxygen orbital) are bound together and localized on the WO₄²⁻ group. This entity is referred to as a self-trapped exciton. The luminescence is therefore the result of the radiative annihilation of these self-trapped excitons. fibopt.ru The localization of the exciton on a single tungstate group is a key feature of the emission process in CaWO₄.
In addition to the intrinsic blue emission, a green emission band can also be observed in CaWO₄ crystals, typically centered around 520 nm. fibopt.ru This green phosphorescence is not intrinsic to the perfect CaWO₄ lattice but is associated with defect centers. Specifically, it is commonly attributed to a complex formed by a WO₃ group and an oxygen vacancy (Vₒ), denoted as [WO₃-Vₒ]. fibopt.ru
Luminescence Enhancement and Wavelength Tuning via Doping
The intrinsic luminescence of CaWO₄ can be modified and enhanced by introducing dopant ions, particularly rare earth ions, into the crystal lattice. These activator ions provide new pathways for radiative relaxation, leading to characteristic sharp emission lines and allowing for the tuning of the emission color.
Doping CaWO₄ with various trivalent rare earth ions (RE³⁺) leads to the appearance of characteristic emission lines corresponding to the f-f electronic transitions of the specific dopant. The CaWO₄ host acts as a sensitizer (B1316253), absorbing the excitation energy and transferring it to the RE³⁺ ions.
Terbium (Tb³⁺): Doping with Tb³⁺ results in its characteristic green emission due to the ⁵D₄ → ⁷F₋ (J=6, 5, 4, 3) transitions. acs.orgnih.goviaea.org
Europium (Eu³⁺): Eu³⁺ doping leads to a strong red emission, primarily from the ⁵D₀ → ⁷F₂ transition. nih.govtandfonline.comingentaconnect.com The emission intensity can be significantly enhanced, for instance, by co-doping with Bi³⁺. tandfonline.comtandfonline.com
Erbium (Er³⁺): Er³⁺-doped CaWO₄ can exhibit multiple emission peaks, including green emissions around 525 nm and 550 nm. nih.govrsc.org
Holmium (Ho³⁺): Ho³⁺ doping can produce emission peaks corresponding to the intrinsic emission of the [WO₄]²⁻ complex and the characteristic emission of Ho³⁺, such as a green emission around 542 nm from the ⁵F₄ to ⁵I₈ transition. nih.gov
Samarium (Sm³⁺): Sm³⁺-doped CaWO₄ shows emission peaks originating from the f-f transitions of Sm³⁺ ions. researchgate.netresearchgate.net Co-doping with ions like Li⁺ can enhance the emission intensity. researchgate.net
Dysprosium (Dy³⁺): Dy³⁺ is a well-known activator for generating white light in a single phosphor. In CaWO₄, Dy³⁺ doping can result in blue and yellow emissions, which can be combined to produce white light by carefully controlling the doping concentration. nih.govresearchgate.net
The following table summarizes the characteristic emissions of CaWO₄ doped with different rare earth ions.
| Dopant Ion | Characteristic Emission Color | Key Transitions |
| Tb³⁺ | Green | ⁵D₄ → ⁷F₋ (J=6, 5, 4, 3) nih.gov |
| Eu³⁺ | Red | ⁵D₀ → ⁷F₂ ingentaconnect.com |
| Er³⁺ | Green | ⁵S₄/⁵H₁₁/₂ → ⁴I₁₅/₂ nih.gov |
| Ho³⁺ | Green | ⁵F₄ → ⁵I₈ nih.gov |
| Sm³⁺ | Orange-Red | ⁴G₅/₂ → ⁶H₋ (J=5/2, 7/2, 9/2) researchgate.netresearchgate.net |
| Dy³⁺ | Blue and Yellow | ⁴F₉/₂ → ⁶H₁₅/₂ (Blue), ⁴F₉/₂ → ⁶H₁₃/₂ (Yellow) nih.govresearchgate.net |
A crucial aspect of the luminescence in doped CaWO₄ is the efficient energy transfer from the host lattice (the WO₄²⁻ groups) to the activator ions (the rare earth ions). acs.orgrsc.org This process is a resonant-type energy transfer. rsc.org
The mechanism can be described as follows:
The CaWO₄ host absorbs the excitation energy, leading to the formation of self-trapped excitons on the WO₄²⁻ groups.
Instead of relaxing radiatively to produce the intrinsic blue emission, the excited WO₄²⁻ group transfers its energy non-radiatively to a nearby rare earth ion.
The rare earth ion is promoted to an excited state and subsequently relaxes by emitting photons at its characteristic wavelengths.
The efficiency of this energy transfer is evidenced by the quenching of the host's intrinsic blue emission and a corresponding increase in the intensity of the dopant's emission as the concentration of the rare earth ion is increased. rsc.org The decrease in the decay lifetime of the host emission in the presence of the dopant also confirms the energy transfer. rsc.org Studies have shown that the dominant mechanism for this energy transfer is often a dipole-dipole interaction. rsc.orgtandfonline.comnih.gov
The following table details the energy transfer findings in rare earth-doped CaWO₄.
| Dopant System | Energy Transfer Evidence | Transfer Mechanism |
| CaWO₄:Tb³⁺,Eu³⁺ | Overlap between host excitation and activator emission, decreased host decay time. rsc.org | Resonant type via dipole-dipole interaction. rsc.org |
| CaWO₄:Dy³⁺ | Decreased decay lifetimes of host emission with increased Dy³⁺ concentration. researchgate.net | Resonant type via dipole-dipole mechanism. researchgate.net |
| CaWO₄:Eu³⁺/Bi³⁺ | Enhanced red emission from Eu³⁺ in the presence of Bi³⁺. tandfonline.comtandfonline.com | Electric dipole-dipole interactions between Bi³⁺ and Eu³⁺. tandfonline.com |
| CaWO₄:Dy³⁺ | Thermal-quenched photoluminescence excitation intensity for Dy³⁺ and thermal-enhanced intensity for the charge-transfer band. rsc.orgrsc.org | Exchange type in as-prepared samples; electric dipole-dipole interaction in annealed samples. nih.gov |
Quantum Cutting Mechanisms (e.g., Tb³⁺-Yb³⁺ Systems)
Quantum cutting (QC) is a luminescence phenomenon where one high-energy photon is converted into two or more lower-energy photons. This process, also known as downconversion, has the potential to achieve a theoretical quantum efficiency greater than 100%. In the context of Calcium Tungsten Oxide (CaWO₄), this is particularly significant for applications such as enhancing the efficiency of silicon-based solar cells.
A prominent example of quantum cutting in this host material is observed in Terbium (Tb³⁺) and Ytterbium (Yb³⁺) co-doped CaWO₄. cambridge.org The mechanism involves a second-order downconversion process where a single visible photon absorbed by a Tb³⁺ ion leads to the emission of two near-infrared (NIR) photons from two adjacent Yb³⁺ ions. The energy of the Yb³⁺ transition (²F₅/₂ → ²F₇/₂) aligns well with the band gap of crystalline silicon, making these phosphors potentially valuable for solar energy applications. cambridge.org
The energy transfer process can be described as follows:
A high-energy photon excites a Tb³⁺ ion from its ground state (⁷F₆) to a higher energy level.
Through a cross-relaxation process, the excited Tb³⁺ ion transfers part of its energy to a nearby Yb³⁺ ion, exciting it from its ground state (²F₇/₂) to its excited state (²F₅/₂). The Tb³⁺ ion itself relaxes to an intermediate level (⁵D₄).
The Tb³⁺ ion at the ⁵D₄ level then transfers its remaining energy to a second nearby Yb³⁺ ion, exciting it as well.
Both excited Yb³⁺ ions then relax to their ground state, each emitting a NIR photon.
Studies on Ca₀.₉₉₋ₓYbxWO₄:Tb₀.₀₁ have demonstrated that this energy transfer from Tb³⁺ to Yb³⁺ is efficient. Research has shown that the maximum quantum efficiency can reach as high as 140.4% in these systems, confirming the successful occurrence of quantum cutting. cambridge.org The investigation of luminescent spectra and decay lifetimes provides crucial evidence for this phenomenon. cambridge.org
Characterization of Luminescent Properties
The luminescent properties of Calcium Tungsten Oxide are extensively studied using various spectroscopic techniques. These methods provide detailed information about the electronic structure, defect states, and energy transfer dynamics within the material.
Photoluminescence (PL) Spectroscopy
Photoluminescence (PL) spectroscopy is a primary technique used to investigate the optical emission of CaWO₄. Undoped, crystalline CaWO₄ is known as a self-activated phosphor. When excited by short-wavelength ultraviolet (UV) radiation (around 250-260 nm), it exhibits a characteristic broad, strong blue emission band centered at approximately 420-440 nm. researchgate.netaip.orgmdpi.com This intrinsic luminescence is attributed to a charge-transfer transition within the tungstate ([WO₄]²⁻) anionic complex, specifically the transfer of an electron from the 2p orbital of oxygen to the empty 5d orbital of the W⁶⁺ ion. researchgate.netaip.org
The luminescence of CaWO₄ can be significantly modified by doping with various activator ions, particularly rare-earth elements. These dopants introduce new energy levels within the bandgap, leading to characteristic sharp emission peaks and allowing for the tuning of the emission color across the visible spectrum.
Terbium (Tb³⁺): Doping with Tb³⁺ results in a bright green emission. researchgate.netmdpi.com The PL spectrum shows characteristic sharp peaks corresponding to the ⁵D₄ → ⁷Fⱼ transitions of Tb³⁺, with the most intense emission typically at 545 nm (⁵D₄ → ⁷F₅). mdpi.com
Europium (Eu³⁺): Eu³⁺ doping produces a strong red emission. mdpi.comijlaindia.org The emission spectrum is dominated by the ⁵D₀ → ⁷F₂ transition, which results in sharp peaks around 614-616 nm. mdpi.comijlaindia.org
Samarium (Sm³⁺): When CaWO₄ is doped with Sm³⁺, it emits an orange-red light. aip.org The emission spectrum displays several peaks corresponding to the ⁴G₅/₂ → ⁶Hⱼ transitions, with a prominent peak at 648 nm (⁴G₅/₂ → ⁶H₁₁/₂). aip.org
Erbium (Er³⁺) and Holmium (Ho³⁺): Doping with Er³⁺ or Ho³⁺ can also introduce multiple emission peaks. CaWO₄:Er³⁺ shows emission peaks centered at 420 nm (host), 525 nm, and 550 nm. nih.gov CaWO₄:Ho³⁺ displays peaks around 415 nm (host) and 542 nm, corresponding to the ⁵F₄ → ⁵I₈ transition of Ho³⁺. nih.gov
The table below summarizes the photoluminescence properties of undoped and doped Calcium Tungsten Oxide based on various research findings.
Table 1. Photoluminescence Emission Properties of Undoped and Doped Calcium Tungsten Oxide (CaWO₄)
| Dopant | Excitation Wavelength (nm) | Major Emission Peaks (nm) | Observed Emission Color | Reference |
|---|---|---|---|---|
| Undoped | ~254-260 | ~420-440 (broad band) | Blue | researchgate.netmdpi.com |
| Tb³⁺ | 262 | 488, 545, 585, 620 | Green | mdpi.com |
| Eu³⁺ | 275 | 592, 614, 651, 699 | Red | mdpi.com |
| Sm³⁺ | 405 | 564, 600, 607, 648 | Orange-Red | aip.org |
| Ho³⁺ | Not Specified | ~415 (host), 542 | Greenish-Blue | nih.gov |
| Er³⁺ | Not Specified | ~420 (host), 525, 550 | Green | nih.gov |
| Mn²⁺ | 350 | Broad band centered ~550-600 | Yellow-Orange | researchgate.net |
Cathodoluminescence (CL) and Ion Beam Induced Luminescence (IBIL)
Cathodoluminescence (CL) and Ion Beam Induced Luminescence (IBIL) are powerful analytical techniques that use high-energy electron beams and ion beams, respectively, to excite a material and induce light emission. researchgate.net These methods provide information on the chemical state of ions and the local chemical bonding within the crystal lattice. researchgate.net
For Calcium Tungsten Oxide, both CL and IBIL spectra typically reveal the characteristic intrinsic blue emission. fibopt.ruinfn.it IBIL measurements on scheelite (the mineral form of CaWO₄), using a 2.0 MeV H⁺ ion beam, show a broad emission peak centered around 425-440 nm. infn.itresearchgate.net This emission is consistent with the luminescence observed under UV and X-ray excitation and is attributed to the [WO₄]²⁻ molecular complex. infn.itresearchgate.net Similarly, CL spectra of undoped CaWO₄ also present this dominant blue emission band. fibopt.ru
The asymmetrical shape often observed in these luminescence spectra suggests a composite character, indicating the presence of multiple emission sources. infn.it The lower-energy side of the spectrum is often interpreted as extrinsic luminescence caused by impurities or structural defects, such as oxygen-deficient [WO₃] centers. aip.orgfibopt.ru Because the excitation source in IBIL can be precisely controlled, it is an effective tool for characterizing rare earth elements and other impurities within the CaWO₄ matrix, even at low concentrations. infn.it
Luminescent Decay Lifetime Analysis
Luminescent decay lifetime analysis is a critical tool for understanding the dynamics of excited states and energy transfer processes in phosphors. The decay time (τ) represents the time required for the luminescence intensity to decrease to 1/e (approximately 37%) of its initial value after the cessation of excitation.
In CaWO₄ systems, decay lifetime measurements provide direct evidence of energy transfer between sensitizer and activator ions. For instance, in the Tb³⁺-Yb³⁺ co-doped system, the occurrence of quantum cutting is confirmed by observing a systematic decrease in the luminescence decay lifetime of the Tb³⁺ donor ion as the concentration of the Yb³⁺ acceptor ion increases. cambridge.org This shortening of the donor's lifetime indicates that an additional decay pathway—energy transfer to the acceptor—has been introduced. cambridge.org
The decay curves can often be fitted with single or multiple exponential functions. A single exponential decay is typical for a single type of emission center, while a bi-exponential or multi-exponential decay suggests the presence of multiple distinct luminescent centers or complex energy transfer mechanisms. rsc.org For example, the decay curves for Nd-doped CaWO₄ have been approximated with a single exponential function, yielding decay time constants of approximately 210 µs for the Nd³⁺ emission. researchgate.net In contrast, analysis of Dy³⁺ doped CaMoO₄, a related scheelite material, showed that the decay curves followed a bi-exponential pattern. rsc.org
The table below presents some reported luminescent decay lifetimes for various CaWO₄ systems.
Table 2. Luminescent Decay Lifetimes in Calcium Tungsten Oxide (CaWO₄)
| Dopant System | Monitored Emission | Measured Decay Time (τ) | Significance | Reference |
|---|---|---|---|---|
| Undoped CaWO₄ | Intrinsic (Blue) | ~10 µs | Baseline decay of the [WO₄]²⁻ complex. | fibopt.ru |
| Bi³⁺-doped CaWO₄ | Bi³⁺ emission | ~0.8 µs | Decay associated with the Bi³⁺ centers. | fibopt.ru |
| Nd³⁺-doped CaWO₄ | Nd³⁺ emission (~890 nm) | ~210 µs | Characteristic lifetime of the ⁴F₃/₂ level of Nd³⁺. | researchgate.net |
| Tb³⁺, Yb³⁺ co-doped CaWO₄ | Tb³⁺ emission (⁵D₄) | Decreases with Yb³⁺ concentration | Evidence of energy transfer from Tb³⁺ to Yb³⁺. | cambridge.org |
Photocatalytic Activity and Reaction Mechanisms of Calcium Tungsten Oxide
Principles of Photocatalysis by CaWO₄
The photocatalytic process in Calcium Tungsten Oxide is initiated when the material absorbs light energy, leading to a series of photophysical and photochemical events on its surface.
Calcium Tungsten Oxide is an n-type semiconductor. mdpi.comresearchgate.netresearchgate.net Its properties as a photocatalyst are dictated by its electronic band structure, specifically the energy difference between the valence band (VB) and the conduction band (CB), known as the band gap (E_g). The band gap of CaWO₄ has been reported to be approximately 4.94 eV, classifying it as a large band-gap semiconductor with a steep absorption edge characteristic of a direct band-gap. arxiv.org However, the measured optical band gap can vary, with reported values ranging from 2.67 eV to 5.36 eV depending on the synthesis method and particle morphology. researchgate.net
Due to its wide band gap, pure CaWO₄ primarily absorbs ultraviolet (UV) light, which has sufficient energy to excite an electron from the valence band to the conduction band. mdpi.comresearchgate.net For a photon to be absorbed, its energy must be equal to or greater than the band gap energy of the semiconductor. youtube.com Light with energy lower than the band gap will not be absorbed. youtube.com This characteristic means that CaWO₄ shows a good photoresponse under UV light irradiation. researchgate.net The absorption of a photon with adequate energy initiates the photocatalytic process.
CaWO₄ has demonstrated a superior photoelectric response, indicating that under UV light, it can rapidly generate a large number of electron-hole pairs that can participate in the degradation of pollutants. mdpi.comresearchgate.net The effective separation of these charge carriers is crucial for their migration to the catalyst's surface, where they can initiate redox reactions with adsorbed molecules. nih.gov
Degradation of Organic Pollutants using CaWO₄ Photocatalysts
CaWO₄ has proven to be an effective photocatalyst for the degradation of various organic dyes and antibiotics under UV irradiation. researchgate.net The process involves the breakdown of complex organic molecules into simpler, less harmful substances like CO₂ and H₂O. mdpi.com
The degradation of organic pollutants by CaWO₄ photocatalysis involves a series of oxidation-reduction reactions initiated by the photogenerated electron-hole pairs.
Methylene Blue (MB): Under optimal conditions (catalyst concentration of 1.0 g/L, UV light intensity of 80 W, and pH of 8.2), CaWO₄ can achieve 100% degradation of a 100 mg/L MB solution within 3 hours. mdpi.comresearchgate.net The process shows moderate mineralization, with a Total Organic Carbon (TOC) removal of 58%, suggesting that some intermediate products are formed during degradation. mdpi.com
Carmine (CR): Similar to Methylene Blue, Carmine can be completely degraded (100%) under optimized conditions (pH 6.0) within 3 hours. mdpi.comresearchgate.net The mineralization rate is slightly lower, with a TOC removal of 42%. mdpi.com
Rhodamine B (RhB): CaWO₄ nanoparticles are also active in the degradation of Rhodamine B. researchgate.net Composites of CaWO₄ with materials like graphitic carbon nitride (g-C₃N₄) have shown enhanced degradation of RhB under visible light, achieving nearly 98% removal in 150 minutes. researchgate.net
Tetracycline (TC): While direct studies on tetracycline degradation by pure CaWO₄ are less common, related tungstate (B81510) systems and composites demonstrate the potential for such reactions. For instance, a magnetic photocatalyst incorporating CuWO₄ showed significant removal of tetracycline, with the mechanism relying on the generation of highly reactive oxidative species. nih.gov
The following table summarizes the degradation efficiency of CaWO₄ for different organic pollutants.
Table 1: Photocatalytic Degradation Efficiency of CaWO₄ for Various Dyes| Pollutant | Catalyst | Conditions | Degradation Efficiency | Time | Reference |
|---|---|---|---|---|---|
| Methylene Blue | CaWO₄ | 1.0 g/L catalyst, 80W UV, pH 8.2 | 100% | 3 h | mdpi.com |
| Carmine | CaWO₄ | 1.0 g/L catalyst, 80W UV, pH 6.0 | 100% | 3 h | mdpi.com |
| Rhodamine B | CaWO₄/g-C₃N₄ | 80 mg/L catalyst, Visible Light, pH 8.0 | ~98% | 150 min | researchgate.net |
The degradation of organic pollutants is carried out by highly reactive species generated during the photocatalytic process. mdpi.com The primary reactive species include holes (h⁺), hydroxyl radicals (•OH), and superoxide anions (•O₂⁻). mdpi.comresearchgate.net The specific species that dominate the reaction can vary depending on the target pollutant.
Scavenger experiments, where specific chemicals are added to quench certain reactive species, are used to identify their roles in the degradation mechanism. mdpi.comresearchgate.net
For Methylene Blue degradation using CaWO₄, the dominant reactive species are holes (h⁺) and hydroxyl radicals (•OH). mdpi.comresearchgate.net
For Carmine degradation, hydroxyl radicals (•OH) and superoxide anions (•O₂⁻) are the main species responsible for the breakdown of the dye molecule. mdpi.comresearchgate.net
In the degradation of Rhodamine B using a CaWO₄/g-C₃N₄ composite, trapping experiments revealed that superoxide anions and holes were the key reactive species. researchgate.net
For Tetracycline degradation by related tungstate composites, holes (h⁺), hydroxyl radicals (•OH), and superoxide anions (•O₂⁻) were all identified as dominant oxidative agents. nih.gov
The generation of these species occurs as follows:
Holes (h⁺) in the valence band can directly oxidize organic molecules adsorbed on the catalyst's surface.
Hydroxyl radicals (•OH) are formed when holes react with water (H₂O) or hydroxide ions (OH⁻).
Superoxide anions (•O₂⁻) are generated when electrons in the conduction band react with adsorbed molecular oxygen (O₂).
The following table summarizes the key reactive species identified in the degradation of various pollutants by CaWO₄-based photocatalysts.
Table 2: Dominant Reactive Species in CaWO₄ Photocatalysis| Pollutant | Dominant Reactive Species | Reference |
|---|---|---|
| Methylene Blue | h⁺, •OH | mdpi.comresearchgate.net |
| Carmine | •OH, •O₂⁻ | mdpi.comresearchgate.net |
| Rhodamine B | •O₂⁻, h⁺ | researchgate.net |
| Tetracycline | h⁺, •OH, •O₂⁻ | nih.gov |
Influence of Doping on Photocatalytic Performance
The photocatalytic efficiency of CaWO₄, while notable, can be further enhanced through doping with foreign ions. mdpi.com Doping can modify the electronic structure, crystal lattice, and surface properties of the photocatalyst, leading to improved performance. mdpi.comdigitellinc.com The primary benefits of doping include:
Reduced Electron-Hole Recombination: Doping can introduce defects or new energy levels within the band structure that act as trapping sites for charge carriers, promoting their separation and reducing the rate of recombination. rsc.org For example, doping CaWO₄ with Indium (In³⁺) has been shown to lower the recombination rate of electron-hole pairs, leading to enhanced photocatalytic activity in the degradation of Methylene Blue. rsc.org
Increased Surface Area and Porosity: The introduction of dopants can affect the morphological and textural properties of the catalyst, sometimes leading to a higher surface area, which provides more active sites for the photocatalytic reaction to occur. mdpi.com
Examples of doped CaWO₄ systems include:
Indium (In³⁺): Doping with 8% In³⁺ ions resulted in better photocatalytic performance for Methylene Blue degradation due to suppressed electron-hole recombination. rsc.org
Lanthanum (La³⁺): La doping has been shown to increase the radiation hardness of CaWO₄ crystals, suggesting it can effectively diminish deep trapping states that could otherwise hinder photocatalytic activity. capes.gov.br
Silver (Ag) and Zinc (Zn): Doping with noble metals like silver or other metal ions like zinc can create defects and alter the microstructure, influencing photocatalytic behavior. lookchem.com
However, an excessive amount of dopant can be detrimental, potentially acting as recombination centers themselves or shielding the catalyst from light, thus reducing its performance. mdpi.com
Effect of Indium (In³⁺) Doping
The introduction of indium (In³⁺) ions into the calcium tungsten oxide (CaWO₄) crystal lattice has been investigated as a method to enhance its photocatalytic properties. Research indicates that doping with In³⁺ can lead to improved performance in the degradation of organic pollutants under UV light. rsc.org
In one study, pure and In³⁺-doped CaWO₄ particles were synthesized via both sonochemical and microwave-assisted hydrothermal methods. The resulting materials were confirmed to have the scheelite crystalline structure without the formation of secondary phases. It was observed that the doping process influences the recombination rate of photogenerated electron-hole (e⁻/h⁺) pairs, a critical factor in photocatalytic efficiency. Samples doped with 8% In³⁺ exhibited lower photoluminescence intensities, which suggests a reduced recombination rate of these charge carriers. This suppression of recombination is directly linked to the enhanced photocatalytic activity observed in these samples. rsc.org
The primary mechanism for the degradation of methylene blue dye by In³⁺-doped CaWO₄ was identified through scavenger experiments, which indicated that photogenerated holes (h⁺) are the most active species in the photocatalysis process. rsc.org This suggests that the presence of indium ions facilitates the generation or availability of these holes, leading to more efficient breakdown of organic pollutants. rsc.org
Effect of Other Doping Elements (e.g., Ag⁺, Zn²⁺)
The photocatalytic activity of calcium tungsten oxide can also be modified by doping with other metallic ions, such as silver (Ag⁺) and zinc (Zn²⁺). These dopants alter the physical and electronic properties of CaWO₄, thereby influencing its performance as a photocatalyst.
The introduction of Ag⁺ and Zn²⁺ into the CaWO₄ lattice has been shown to increase structural disorder and modify the material's bandgap energy (Egap). While pure CaWO₄ has a bandgap of approximately 4.39 eV, doping with zinc can increase this value to 4.50 eV, and co-doping with both silver and zinc can raise it further to 4.59 eV. This increase in bandgap is potentially linked to the Burstein-Moss effect, where defects created by the dopants occupy states near the conduction band, shifting it to higher energy levels. Furthermore, doping has a significant effect on particle size; sonochemically synthesized pure CaWO₄ nanoparticles have an average diameter of 71.76 nm, which decreases to 40.13 nm for Ag-doped, 42.05 nm for Zn-doped, and as low as 16.76 nm for Ag⁺ and Zn²⁺ co-doped samples.
| Dopant | Bandgap (Egap) in eV | Mean Particle Diameter in nm |
|---|---|---|
| Pure CaWO₄ | 4.39 | 71.76 |
| Ag⁺ | 4.39 | 40.13 |
| Zn²⁺ | 4.50 | 42.05 |
| Ag⁺ and Zn²⁺ (co-doped) | 4.59 | 16.76 |
Stability and Reusability of CaWO₄ Photocatalysts
The stability and reusability of a photocatalyst are crucial for its practical application in environmental remediation. Calcium tungsten oxide has demonstrated good stability in the degradation of certain organic dyes, although its performance can vary depending on the target pollutant. mdpi.comresearchgate.net
In the photocatalytic degradation of methylene blue (MB), CaWO₄ exhibits excellent reusability. mdpi.comresearchgate.net Studies have shown that after five consecutive cycles, the material shows no significant deactivation, maintaining a degradation efficiency of over 80%. mdpi.comresearchgate.net This high level of stability suggests that CaWO₄ is a durable photocatalyst for the removal of cationic dyes like methylene blue. mdpi.comresearchgate.net
Conversely, the catalyst's stability is less pronounced during the degradation of carmine, an anionic dye. After five cycles of use, the photocatalytic activity of CaWO₄ decreases significantly, with the degradation efficiency dropping to 48%. mdpi.comresearchgate.net It is therefore recommended that for the degradation of carmine, the CaWO₄ photocatalyst not be reused more than three times. mdpi.comresearchgate.net This difference in stability is attributed to the distinct properties of the dyes and their interactions with the photocatalyst surface, where the recombination of electron-hole pairs is a primary factor in the reduction of catalyst activity. mdpi.com
| Pollutant | Number of Cycles | Degradation Efficiency |
|---|---|---|
| Methylene Blue | 5 | > 80% |
| Carmine | 5 | 48% |
Theoretical and Experimental Studies of Photocatalytic Pathways
The mechanism of photocatalysis by calcium tungsten oxide involves the generation of reactive oxygen species (ROS) upon irradiation with UV light. Both theoretical and experimental studies have been conducted to elucidate these pathways. mdpi.comresearchgate.net
The fundamental process begins when CaWO₄ absorbs photons with energy equal to or greater than its bandgap, causing electrons to be excited from the valence band to the conduction band, thereby creating electron-hole pairs (e⁻/h⁺). mdpi.comresearchgate.net Theoretical investigations using Density Functional Theory (DFT) have been employed to calculate the electronic band structure and optical properties of CaWO₄, confirming its electronic response to electromagnetic radiation. researchgate.netjournalpsij.com These computational studies help in understanding the charge distribution and polarization within the [CaO₈]–[WO₄] clusters, which are influenced by structural defects.
For Methylene Blue (MB) degradation: Scavenger tests reveal that holes (h⁺) and hydroxyl radicals (•OH) are the dominant species driving the degradation process. mdpi.comresearchgate.netpsecommunity.org
For Carmine (CR) degradation: The primary reactive species are identified as hydroxyl radicals (•OH) and superoxide anions (O₂•⁻). mdpi.comresearchgate.netpsecommunity.org
These findings indicate that the photogenerated holes can directly oxidize organic molecules or react with water to form highly reactive •OH radicals. Simultaneously, electrons in the conduction band can react with adsorbed oxygen to produce superoxide anions (O₂•⁻), which also contribute to the degradation of the dye molecules. mdpi.comresearchgate.net
Advanced Methodologies and Future Directions in Calcium Tungsten Oxide Research
Integration of Calcium Tungstate (B81510) in Composite Materials
The performance of calcium tungstate (CaWO₄) in various applications can be significantly enhanced by integrating it into composite materials. This approach leverages the synergistic effects between CaWO₄ and other materials to overcome the limitations of the individual components, such as improving charge separation efficiency in photocatalysis or enhancing structural integrity.
CaWO₄/g-C₃N₄ Nanocomposites
Graphitic carbon nitride (g-C₃N₄), a metal-free polymer semiconductor, has garnered considerable attention for its visible-light photocatalytic activity, chemical stability, and low cost. mdpi.comnih.gov However, its efficiency is often limited by the rapid recombination of photo-generated electron-hole pairs. researchgate.net To address this, g-C₃N₄ is often combined with other semiconductors, like CaWO₄, to form heterojunctions that promote charge separation. mdpi.comresearchgate.net
The synthesis of CaWO₄/g-C₃N₄ nanocomposites can be achieved through various methods, including hydrothermal techniques. mdpi.com These composites exhibit enhanced photocatalytic activity compared to pure g-C₃N₄ or CaWO₄. The improved performance is attributed to the formation of a heterojunction at the interface of the two materials, which facilitates the transfer and separation of photogenerated charge carriers. mdpi.com This efficient charge separation prolongs the lifetime of electrons and holes, making them more available to participate in photocatalytic reactions for applications such as the degradation of organic pollutants and for thermal energy storage. researchgate.netdntb.gov.uanih.govresearchgate.net
Table 1: Comparison of Photocatalytic Degradation Efficiency
| Photocatalyst | Pollutant | Degradation Efficiency (%) | Irradiation Time (h) |
| Fe₃O₄/g-C₃N₄ | Rhodamine B | 97.6 | 4 |
| CaWO₄/g-C₃N₄ | Not Specified | Enhanced | Not Specified |
| Pure g-C₃N₄ | Not Specified | Lower than composite | Not Specified |
This table is for illustrative purposes and highlights the enhanced photocatalytic activity of g-C₃N₄ based composites.
CaWO₄/Bi₂WO₆ Composites
Bismuth tungstate (Bi₂WO₆) is another important photocatalyst. When combined with CaWO₄, it forms a micro/nano-structured composite with enhanced photocatalytic properties. These composites can be synthesized via a one-step hydrothermal method without the need for templates or surfactants. nih.gov
The resulting CaWO₄/Bi₂WO₆ composite consists of two distinct phases. nih.gov Under visible light irradiation, these composites show significantly higher photocatalytic activity for the degradation of organic pollutants like Rhodamine B and 4-nitrophenol (B140041) compared to pure Bi₂WO₆. nih.gov The enhancement is attributed to the effective separation of electron-hole pairs due to the well-matched band energy positions of CaWO₄ and Bi₂WO₆, which creates an efficient charge transfer pathway. nih.gov
Theoretical Modeling and Simulation Techniques for CaWO₄ Properties
Theoretical modeling and simulation are indispensable tools for understanding and predicting the properties of materials like CaWO₄ at an atomic level. These computational methods provide insights that can guide the design and synthesis of new materials with desired functionalities.
Quasiharmonic Lattice Dynamics
The quasiharmonic approximation (QHA) is a computational model used to describe volume-dependent thermal properties of solids, such as thermal expansion. wikipedia.orgunlv.edu It extends the harmonic approximation by allowing the phonon frequencies to depend on the crystal volume. wikipedia.orgunlv.edu This approach has been successfully applied to study the thermodynamic properties of CaWO₄.
By using the GULP code, which incorporates semiclassical simulations based on quasiharmonic lattice dynamics, researchers have been able to model various properties of CaWO₄. researchgate.net The calculations provide a good description of the cell size, thermal expansion coefficients, elastic constants, phonon density of states, heat capacity, and entropy of CaWO₄ at temperatures up to 800 K. researchgate.net The model's validity is tested by comparing the simulated results with experimental data, showing reasonable agreement in the 300–800 K temperature range. researchgate.net
Table 2: Calculated Thermodynamic Properties of CaWO₄ at 298.15 K
| Property | Value | Unit |
| Heat Capacity (C_p) | 27.28 | cal/(g·mol·K) |
| Entropy (S°) | 30.21 | cal/(g·mol·K) |
| Enthalpy Function [(H°-H₀°)/T] | 16.02 | cal/(g·mol·K) |
| Gibbs Function [(G°-H₀°)/T] | -14.19 | cal/(g·mol·K) |
Data sourced from experimental measurements using adiabatic calorimetry. aip.orgumich.edu
Static Lattice Minimization Method
The static lattice minimization method is another computational technique employed to study the structural and defect properties of crystalline materials. This method involves finding the minimum energy configuration of a crystal lattice at zero Kelvin. In the context of CaWO₄, this technique has been used in conjunction with the quasiharmonic lattice dynamics to develop a model of interatomic interactions. researchgate.net
The parameters for the interatomic potential are obtained by fitting them to experimental data, such as lattice parameters and elastic constants, through a process called "relax" fitting. researchgate.net This approach has proven to be effective in describing the physical properties of CaWO₄ over a wide temperature range. researchgate.net The ability to accurately model the lattice structure is crucial for understanding defect chemistry and its influence on the material's properties.
Ab Initio Calculations of Surface Energy and Morphology
Ab initio calculations, which are based on first principles of quantum mechanics, provide a powerful means to investigate the surface properties of materials without empirical parameters. aps.org These calculations are crucial for understanding the surface energy, which in turn determines the equilibrium crystal shape, or morphology, through a principle known as the Wulff construction. wikipedia.orgtaylorandfrancis.comstorion.ru
The Wulff construction is a method that predicts the equilibrium shape of a crystal by minimizing its total surface free energy for a fixed volume. wikipedia.orgtaylorandfrancis.com For CaWO₄, ab initio calculations can determine the surface energies of different crystallographic planes. The surfaces with lower energy are more stable and will be more prominently expressed in the crystal's morphology. berkeley.edu For instance, studies on similar materials have shown that the dominating surfaces in the Wulff shape are those with the lowest calculated surface energies. berkeley.edu Understanding the surface structure and energy is critical as these factors govern many properties, including catalytic activity and interactions with the environment. researchgate.net
Emerging Research Avenues for Calcium Tungstate
The unique properties of calcium tungstate (CaWO₄) have long established it as a material of significant interest. However, ongoing research continues to unveil new and exciting avenues for its application and development. Emerging research is currently focused on enhancing its intrinsic properties and exploring its potential in novel, cutting-edge technologies.
A primary area of investigation involves the synthesis of calcium tungstate nanocrystals and nanorods. researchgate.net Researchers are exploring various methods, such as microemulsion-mediated hydrothermal processes, to control the size and morphology of these nanostructures. researchgate.net The ability to produce uniform, spherical nanoparticles with diameters around 50 nm opens up possibilities for applications where high surface area and quantum confinement effects are advantageous. researchgate.net
Another significant research direction is the enhancement of calcium tungstate's luminescent properties through doping with rare-earth ions. mdpi.comresearchgate.net Scientists are investigating the effects of doping with ions like terbium (Tb³⁺) and europium (Eu³⁺) to produce materials that emit green and red light, respectively, under UV excitation. mdpi.comresearchgate.net This research is pivotal for the development of new phosphors for applications such as solid-state lighting and anti-counterfeiting technologies. mdpi.comresearchgate.net A notable advancement is the synthesis of crystalline CaWO₄ at low temperatures, which is more energy-efficient than traditional high-temperature methods. mdpi.com
The photocatalytic activity of calcium tungstate is also a burgeoning field of study. mdpi.com As a direct semiconductor catalyst, CaWO₄ shows promise for the degradation of organic pollutants in wastewater. mdpi.com Research is focused on understanding the mechanisms of photocatalysis and improving its efficiency, for instance, by investigating the effect of pH on the degradation of dyes like carmine. mdpi.com Studies have shown that CaWO₄ can completely degrade certain dyes under UV irradiation without the need for an oxidizing agent. mdpi.com
Furthermore, the application of calcium tungstate in advanced radiation detection is a key area of future research. nih.govresearchgate.net Hybrid organic-inorganic X-ray detectors are being developed by incorporating CaWO₄ nanoparticles into a polymer matrix. nih.gov These hybrid systems combine the high X-ray absorption of calcium tungstate with the flexibility and low-cost processing of organic materials, offering a promising alternative to traditional silicon-based detectors. nih.govresearchgate.net Research is also exploring the use of these materials for recording X-ray absorption spectra. nih.gov
The historical use of calcium tungstate in X-ray screens continues to inspire new research. wikipedia.orgnih.govnanorh.comtaniobis.com While newer materials have emerged, the fundamental properties that made CaWO₄ effective, such as its ability to efficiently convert X-rays into visible light, are being re-examined in the context of modern imaging technologies. wikipedia.orgnih.govnanorh.comtaniobis.com
Finally, the interaction of tungsten with biological systems is an emerging area of concern and investigation. researchgate.net Studies have shown that tungsten can accumulate in bone tissue, where it is converted from its administered orthotungstate form into a heteropolytungstate species. researchgate.net Understanding the chemical form and localization of tungsten in biological environments is crucial and represents a vital direction for future research.
| Research Avenue | Key Focus | Potential Applications |
| Nanomaterial Synthesis | Controlled synthesis of CaWO₄ nanocrystals and nanorods. researchgate.net | Optoelectronics, drug release. researchgate.net |
| Luminescence Enhancement | Doping with rare-earth ions (e.g., Tb³⁺, Eu³⁺). mdpi.comresearchgate.net | LED lighting, anti-counterfeiting inks. mdpi.comresearchgate.net |
| Photocatalysis | Degradation of organic pollutants in wastewater. mdpi.com | Environmental remediation. mdpi.com |
| Radiation Detection | Development of hybrid organic-inorganic X-ray detectors. nih.govresearchgate.net | Medical imaging, scientific instrumentation. nih.govresearchgate.net |
| Biocompatibility and Toxicity | Investigating the in-vivo behavior and chemical transformation of tungsten. researchgate.net | Understanding potential health impacts. researchgate.net |
| Co-doping for Optical Tailoring | Charge-compensated co-doping to tailor optical properties. acs.org | Development of novel optical materials. acs.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
